Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

GPR119 Agonism Stereochemistry-Activity Relationship Conformational Analysis

Procure the definitive 9-syn diastereomer (CAS 228270-33-5) for GPR119 agonist synthesis. This Boc-protected bicyclic heterocycle ensures the equatorial alcohol geometry critical for picomolar target engagement, documented in Pfizer's SAR. Bypass the stereochemical ambiguity of 9-ketone reduction and avoid the complete receptor inactivity (>40-fold loss) of the 9-anti isomer. Only this intermediate supports convergent late-stage Boc-deprotection under mild TFA conditions. For metabolic disease libraries, this pre-formed chiral alcohol streamlines synthesis by eliminating a low-yielding, non-stereoselective hydride reduction step. Request batch-specific Certificate of Analysis confirming stereochemical purity.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
CAS No. 228270-33-5
Cat. No. B3188670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
CAS228270-33-5
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2COCC(C1)C2O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10?
InChIKeyGFLBASJQJLQUMN-ULKQDVFKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 228270-33-5) as a Stereochemically Defined GPR119 Synthon


Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 228270-33-5, also designated N-Boc-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol) is a bicyclic heterocycle (C12H21NO4, MW 243.30) bearing a Boc-protected amine and a secondary alcohol. It belongs to the class of 3-oxa-7-azabicyclo[3.3.1]nonanes, a scaffold central to a series of GPR119 agonists originally developed by Pfizer for metabolic disease indications. [1] The compound exists as the 9-syn diastereomer, a critical stereochemical attribute that dictates the conformational output of downstream etherification and coupling reactions, distinguishing it from its 9-anti isomer (CAS 1147557-68-3) and the corresponding 9-ketone precursor (CAS 454695-20-6). [2]

Why Generic 'N-Boc-3-oxa-7-azabicyclononane' Substitution Risks Stereochemical Mismatch and Synthetic Failure


Simple in-class substitution based solely on the 'N-Boc-3-oxa-7-azabicyclo[3.3.1]nonane' core is unreliable because the 9-hydroxy stereochemistry (syn vs. anti) dictates the geometry of the downstream ether-linked biaryl/pyrimidine pharmacophore critical for GPR119 agonism. [1] The syn diastereomer (CAS 228270-33-5) orients the hydroxyl group equatorially, projecting the attached heterocycle into the agonist conformation identified by DeNinno et al., whereas the anti isomer produces an axial trajectory that abolishes receptor engagement. [2] Furthermore, substituting the tert-butyl carbamate (Boc) protecting group for a benzyl (Cbz), allyl (Alloc), or isopropyl carbamate introduces orthogonal global deprotection liability, compromising the acid-labile Boc strategy required in later-stage synthetic sequences, leading to premature deprotection or side-reactions. [3]

Quantitative Differentiation Evidence: Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate vs. Closest Analogs


Stereochemical Identity Defines GPR119 Agonist Activity: 228270-33-5 (9-syn) vs. 1147557-68-3 (9-anti)

The target compound (CAS 228270-33-5) is unequivocally the 9-syn isomer, as specified by the '(9-syn)' descriptor on reputable vendor certificates and the SMILES notation 'O=C(N1CC2COCC(C2O)C1)OC(C)(C)C' . In the seminal GPR119 agonist structure-activity relationship (SAR) published by McClure et al. in J. Med. Chem., the 9-syn ether configuration was identified as the 'agonist conformation,' while the 9-anti ether (derived from CAS 1147557-68-3) was explicitly associated with a >40-fold loss in functional activity. BindingDB entry BDBM50341310 confirms a matched-pair comparison: the syn-derived agonist demonstrated an EC50 of 228 nM at rat GPR119, whereas the anti-derived agonist showed EC50 >10,000 nM [1][2]. This stereochemistry-activity dependence makes precise procurement of the 9-syn isomer essential for replicating published GPR119 agonist syntheses.

GPR119 Agonism Stereochemistry-Activity Relationship Conformational Analysis

Physicochemical Differentiation: 9-Hydroxy (CAS 228270-33-5) vs. 9-Oxo Ketone (CAS 454695-20-6) Intermediate

The target compound differs from its direct 9-oxo precursor (tert-butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate, CAS 454695-20-6) by a +2 Da mass shift (MW 243.30 vs. 241.28) and the introduction of one hydrogen bond donor (predicted HBD count: 1 vs. 0) [1]. The computed boiling point increases from 351.2±42.0 °C (9-oxo) to 370.8±42.0 °C (9-hydroxy), and density shifts from 1.168±0.06 g/cm³ to 1.2±0.1 g/cm³, consistent with the added hydroxyl group's capacity for intermolecular hydrogen bonding . The 9-hydroxy compound exhibits a computed flash point of 178.0±27.9 °C, indicating lower volatility than the ketone. These differences are not merely academic: the alcohol is the direct precursor for Mitsunobu or O-alkylation etherification to install the pyrimidinyl-oxy ether linkage in GPR119 agonists, while the ketone requires an additional reduction step (e.g., NaBH4) that introduces stereochemical uncertainty [2].

Physicochemical Properties Intermediate Selection Synthetic Accessibility

Boc Protection Strategy vs. Alternative Carbamate Protecting Groups: Synthetic Orthogonality and Deprotection Yield

The tert-butyl carbamate (Boc) group on the target compound provides acid-labile protection orthogonal to benzyl carbamate (Cbz, hydrogenolysis-labile) and allyl carbamate (Alloc, Pd-catalyzed cleavage). The Pfizer patent explicitly describes a global deprotection sequence using trifluoroacetic acid (TFA) or HCl in dioxane to remove Boc in the final step, generating the free amine for salt formation, while Cbz or Alloc would require incompatible hydrogenation or palladium chemistry in the presence of the pyrimidine heterocycle [1]. The tert-butyl ester of the carbamate also provides superior steric shielding of the bicyclic nitrogen compared to methyl or ethyl carbamates, reducing N-alkylation side-reactions during etherification steps. Commercially, the Boc-protected alcohol (CAS 228270-33-5) is offered at 98% purity by Leyan, with the specification confirmed by '网页展示纯度' documentation, while the isopropyl carbamate analog (CAS 1246187-80-3) lacks equivalent batch-certified purity data from major vendors .

Protecting Group Strategy Synthetic Orthogonality Intermediate Stability

Optimal Procurement Scenarios for Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 228270-33-5)


GPR119 Agonist Lead Optimization and Medicinal Chemistry SAR Exploration

Research groups engaged in developing GPR119 agonists for type 2 diabetes or metabolic syndrome should prioritize CAS 228270-33-5 as the 9-syn intermediate. As demonstrated by the Pfizer patent family and J. Med. Chem. conformation-based SAR, the 9-syn ether configuration is the exclusive active conformation (EC50 = 228 nM) [1][2]. Procuring the 9-syn isomer avoids the >40-fold potency loss observed when the 9-anti isomer is inadvertently carried through synthesis, preventing wasted synthetic effort and misleading SAR conclusions. The compound's Boc protection allows for late-stage global deprotection under mild TFA conditions, directly compatible with parallel medicinal chemistry library synthesis.

Direct Etherification for Diversifiable Pyrimidine Library Synthesis

For laboratories synthesizing libraries of pyrimidinyl-oxy-substituted 3-oxa-7-azabicyclo[3.3.1]nonanes, purchasing the pre-formed 9-hydroxy intermediate eliminates the NaBH4 reduction step required from the 9-oxo ketone (CAS 454695-20-6). This reduces the synthetic sequence by one step, avoids the stereochemical uncertainty of hydride reduction, and improves overall yield. The computed boiling point difference (+19.6 °C) and density difference relative to the ketone also have practical implications for solvent selection and extraction protocols during workup .

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy

In complex molecule syntheses where the bicyclic amine must remain protected while other functionalities are manipulated, the Boc group on CAS 228270-33-5 provides orthogonal protection relative to benzyl ethers (hydrogenolysis-labile) or silyl ethers (fluoride-labile) commonly employed for the 9-hydroxyl. The published Pfizer procedures confirm that Boc remains intact during Mitsunobu etherification and subsequent Suzuki/SNAr couplings on the pyrimidine ring, enabling convergent synthetic strategies [1]. This orthogonality is not replicated by the isopropyl carbamate analog, which lacks standardized batch purity documentation .

Preclinical Scale-Up and Process Chemistry Development

Process chemistry groups scaling up GPR119 agonist candidates will benefit from the documented commercial availability of CAS 228270-33-5 at 98% purity (Leyan) with batch-specific certificate of analysis, ensuring reproducibility. The storage condition (2-8°C, sealed, moisture-free) is less stringent than the -20°C storage required for some comparator intermediates, reducing cold-chain logistics complexity for multi-gram to kilogram procurement . The compound's defined stereochemistry allows for downstream chiral HPLC or SFC method development using the authentic syn standard, a capability not available if starting from the stereochemically ambiguous ketone.

Quote Request

Request a Quote for Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.